molecular formula C17H20FNO3S B273210 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No. B273210
M. Wt: 337.4 g/mol
InChI Key: CFVNVNIJOHVZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been studied extensively for its potential use as a pharmaceutical drug. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its potential use as an anti-cancer drug, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. By inhibiting this pathway, this compound is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune responses. This makes it a valuable tool for studying the mechanisms of inflammation and immune system regulation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a potential pharmaceutical drug. Its ability to inhibit the NF-κB signaling pathway makes it a valuable tool for studying inflammation and immune system regulation. While there are limitations to its use in lab experiments, there are a number of future directions for research that could lead to the development of more potent and selective inhibitors of the NF-κB signaling pathway, as well as the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to obtain the final product.

properties

Molecular Formula

C17H20FNO3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3

InChI Key

CFVNVNIJOHVZSV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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